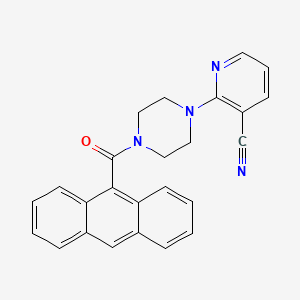
Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-cyano-2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-cyano-2-pyridinyl)- is a complex organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing nitrogen atoms at opposite positions in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-cyano-2-pyridinyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Core: Starting with a piperazine derivative, the core structure is prepared through cyclization reactions.
Introduction of the Anthracenylcarbonyl Group: This step involves the acylation of the piperazine core with an anthracenylcarbonyl chloride under basic conditions.
Addition of the Cyano-Pyridinyl Group: The final step includes the nucleophilic substitution reaction where the cyano-pyridinyl group is introduced.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the anthracenylcarbonyl group.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield anthraquinone derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations.
Biology
In biological research, derivatives of piperazine compounds are often studied for their potential pharmacological activities, including antimicrobial and anticancer properties.
Medicine
Piperazine derivatives are known for their use in medicinal chemistry, particularly as anthelmintic agents. This specific compound might be investigated for similar therapeutic applications.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action for Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-cyano-2-pyridinyl)- would involve its interaction with specific molecular targets. For instance, it might bind to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine, 1-(9-anthracenylcarbonyl)-4-(2-pyridinyl)-: Lacks the cyano group, which might affect its reactivity and applications.
Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-cyano-4-pyridinyl)-: Similar structure but with a different position of the cyano group, potentially leading to different chemical properties.
Uniqueness
The presence of both the anthracenylcarbonyl and cyano-pyridinyl groups in Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-cyano-2-pyridinyl)- makes it unique
Propriétés
Numéro CAS |
647854-38-4 |
|---|---|
Formule moléculaire |
C25H20N4O |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
2-[4-(anthracene-9-carbonyl)piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H20N4O/c26-17-20-8-5-11-27-24(20)28-12-14-29(15-13-28)25(30)23-21-9-3-1-6-18(21)16-19-7-2-4-10-22(19)23/h1-11,16H,12-15H2 |
Clé InChI |
DGPGQFAESIHIOG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=C(C=CC=N2)C#N)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



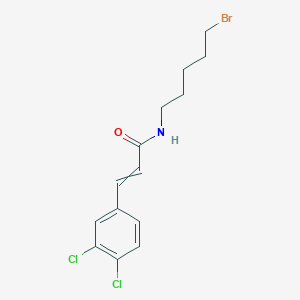
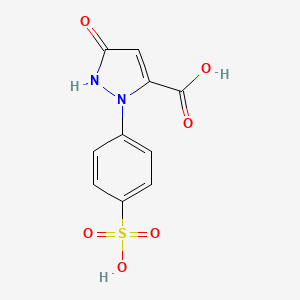
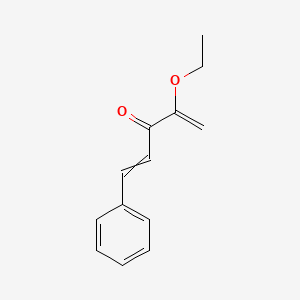
![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B15168625.png)
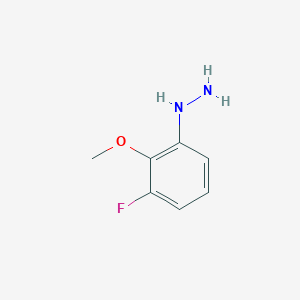

![5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15168648.png)
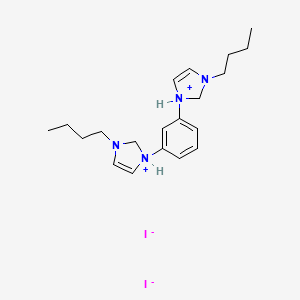


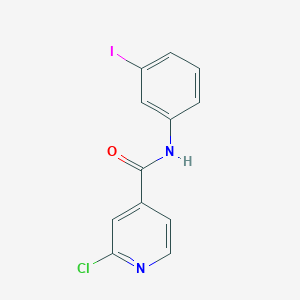
![1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide](/img/structure/B15168678.png)
![6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid](/img/structure/B15168683.png)
